
Metolachlor OA
Overview
Description
Metolachlor oxanilic acid is a degradation product of the herbicide metolachlor, which is widely used in agriculture to control broadleaf weeds and grasses. Metolachlor oxanilic acid is formed through the oxidative degradation of metolachlor and is often found in soil and water as a result of agricultural runoff. It is important to study metolachlor oxanilic acid due to its persistence in the environment and potential impacts on human health and ecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metolachlor oxanilic acid is typically produced through the oxidative degradation of metolachlor. The process involves the hydroxylation of the metolachlor molecule, followed by further oxidation to form the oxanilic acid derivative. This can be achieved using various oxidizing agents under controlled conditions. For example, the use of hydrogen peroxide or ozone in the presence of a catalyst can facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of metolachlor oxanilic acid involves large-scale oxidation processes. These processes are designed to maximize yield and efficiency while minimizing environmental impact. The use of advanced oxidation techniques, such as photocatalysis or electrochemical oxidation, is common in industrial applications. These methods ensure the complete conversion of metolachlor to its oxanilic acid derivative, reducing the presence of intermediate degradation products .
Chemical Reactions Analysis
Formation Pathways of Metolachlor OA
Microbial metabolism :
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Soil microorganisms catalyze glutathione conjugation with metolachlor, initiating displacement of the chlorine atom through enzymatic nucleophilic substitution .
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Subsequent oxidation converts the glutathione conjugate to the oxanilic acid derivative through stepwise enzymatic cleavage .
Photodegradation :
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Surface water exposure to UV radiation induces:
Comparative persistence :
Parameter | Metolachlor | This compound |
---|---|---|
Soil half-life | 114 days | >200 days |
Water solubility | 530 mg/L | 212,461 ppm |
Reaction Mechanisms and Byproducts
Key transformation steps involve:
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Glutathione S-transferase mediated nucleophilic attack at C2 position
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Oxidative cleavage of sulfide bonds in glutathione conjugates
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Carboxylic acid formation through β-oxidation of alkyl side chains
Critical intermediates identified:
Environmental Reactivity Profile
Degradation kinetics :
Transformation products :
Reaction Type | Major Products | Detection Frequency |
---|---|---|
Hydrolysis | MESA (ethane sulfonic acid) | 62/282 wells |
Microbial oxidation | CO₂ + H₂O (mineralization) | <5% total mass |
Stability Under Environmental Conditions
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pH dependence : Stable across pH 1-9 with <10% degradation after 30 days
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Temperature effect : Q₁₀ = 2.3 (degradation rate doubling per 10°C increase)
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Redox conditions :
The chemical behavior of this compound demonstrates greater environmental persistence compared to its parent compound, with particular stability in aqueous systems. Its transformation pathways involve complex enzymatic and photochemical mechanisms that vary significantly across environmental matrices. Ongoing research priorities include quantifying human exposure risks from secondary reaction products and developing advanced oxidation processes for remediation .
Scientific Research Applications
Herbicide Efficacy and Environmental Impact
Metolachlor OA is primarily studied for its effectiveness as a herbicide and its potential risks to non-target organisms. Research indicates that both metolachlor and its metabolite, this compound, can significantly affect aquatic life, particularly during early developmental stages.
Case Study: Effects on Marbled Crayfish
A study evaluated the impact of this compound on juvenile marbled crayfish, focusing on growth, behavior, and oxidative stress. The study found that exposure to environmentally relevant concentrations of this compound resulted in:
- Reduced Growth : Significant weight loss compared to control groups.
- Increased Mortality : Cumulative mortality rates were observed at 47.5% and 67.5% for two tested concentrations of this compound.
- Behavioral Changes : Alterations in locomotion were noted, indicating potential ecological risks associated with agricultural runoff containing this compound .
Concentration (µmol/l) | Cumulative Mortality (%) | Weight Loss (%) |
---|---|---|
MOA1 (0.0117) | 47.5 | 6.03 |
MOA2 (0.0805) | 67.5 | 26.65 |
Soil Remediation and Phytoremediation
Research has explored the role of phytoremediation in mitigating the residual concentrations of this compound in soil. Phytoremediation utilizes plants to absorb and degrade contaminants.
Case Study: Impact of Phytoremediation
In a controlled study, soil treated with metolachlor at rates of 530.7 g/ha and 1061.4 g/ha was assessed for residual concentrations post-phytoremediation:
- Reduction Rates : The study demonstrated significant reductions in metolachlor residues through the application of phytoremediating plants like Medicago sativa (alfalfa), which enhanced microbial activity and biodiversity.
- Microbial Diversity : Although metolachlor application initially reduced soil microbial diversity, phytoremediation increased richness and functionality in treated soils .
Environmental Monitoring and Risk Assessment
Monitoring the presence of this compound in aquatic environments is essential for assessing its ecological risks.
Findings from Swedish Streams
A study conducted in Swedish streams monitored pesticide mixtures, including this compound:
- Concentration Levels : Detected concentrations ranged from 1.14 to 13.5 µg/L.
- Ecotoxicological Risks : The findings highlighted the need for comprehensive risk assessments concerning pesticide mixtures that include metabolites like this compound .
Regulatory Considerations
The regulatory framework surrounding this compound is informed by its environmental persistence and potential toxicity to non-target species.
EPA Guidelines
The U.S. Environmental Protection Agency (EPA) has established guidelines for the application rates of metolachlor and its metabolites:
Mechanism of Action
Metolachlor oxanilic acid exerts its effects primarily through its interaction with cellular components. It inhibits the synthesis of proteins and chlorophyll in plants, leading to the disruption of essential metabolic processes. The molecular targets of metolachlor oxanilic acid include enzymes involved in the biosynthesis of amino acids and chlorophyll. By inhibiting these enzymes, metolachlor oxanilic acid prevents the growth and development of weeds .
Comparison with Similar Compounds
Metolachlor oxanilic acid is similar to other degradation products of chloroacetanilide herbicides, such as alachlor oxanilic acid and acetochlor oxanilic acid. it is unique in its specific degradation pathway and environmental persistence. Compared to its parent compound, metolachlor, metolachlor oxanilic acid is more polar and water-soluble, making it more likely to be found in aquatic environments. This increased mobility can lead to greater environmental dispersion and potential impacts on water quality .
Similar Compounds
- Alachlor oxanilic acid
- Acetochlor oxanilic acid
- Dimethenamid oxanilic acid
- Flufenacet oxanilic acid
- Propachlor oxanilic acid .
Biological Activity
Metolachlor, a widely used herbicide, has a significant metabolite known as Metolachlor OA (oxanillic acid). This article focuses on the biological activity of this compound, examining its effects on various organisms, particularly aquatic species, and detailing its environmental fate and degradation pathways.
Overview of this compound
This compound is formed through the degradation of S-metolachlor, primarily via microbial processes. It is important to understand its biological activity due to its potential impact on non-target organisms and ecosystems.
Case Study: Crayfish (Procambarus virginalis)
A study investigated the effects of this compound on the growth and development of marbled crayfish. The findings indicated significant impacts on survival rates, growth inhibition, and developmental delays:
- Survival Rates : Crayfish exposed to this compound showed cumulative mortality rates of 47.5% and 67.5% at two different concentrations, compared to a control mortality rate of 9.5% .
- Growth Inhibition : At various developmental stages, exposed crayfish exhibited weight reductions ranging from 6.03% to 26.65% compared to controls .
- Developmental Delays : Significant delays in ontogeny were observed; only 14% of individuals exposed to higher concentrations reached stage 8 compared to 73% in controls .
Enzyme Activity Alterations
The exposure to this compound resulted in decreased activity of several key enzymes involved in oxidative stress response:
- Total Superoxide Dismutase (SOD)
- Catalase (CAT)
- Glutathione S-transferase (GST)
- Glutathione Reductase (GR)
These reductions indicate a compromised ability to manage oxidative stress in affected organisms, leading to further physiological impairments .
Environmental Fate and Microbial Degradation
This compound's persistence in the environment is influenced by several factors:
- Soil Composition : The adsorption coefficients (K_d) for metolachlor vary significantly based on soil organic matter content, affecting its bioavailability and degradation rates .
- Microbial Activity : Microbial degradation is the primary pathway for metolachlor transformation. Various microorganisms, including fungi and bacteria, have been identified as capable of degrading metolachlor and its metabolites .
Table: Microbial Degradation Pathways
Microorganism | Degradation Pathway | Reference |
---|---|---|
Chaetomium globosum | 45% disappearance after 144 hours | McGahen & Tiedje (1978) |
Bacillus circulans | Mineralization observed | Saxena et al. (1987) |
Streptomyces | Significant degradation noted | Liu et al. (1991) |
Implications for Aquatic Ecosystems
The biological activity of this compound raises concerns about its potential impact on aquatic ecosystems:
- Locomotor Activity : Exposure has been linked to impaired locomotor activity in species like zebrafish, indicating broader implications for predator-prey interactions within aquatic food webs .
- Behavioral Changes : Sublethal concentrations can disrupt social behaviors in crayfish, potentially affecting their survival and reproduction .
Properties
IUPAC Name |
2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-12-8-6-7-10(2)13(12)16(11(3)9-20-4)14(17)15(18)19/h6-8,11H,5,9H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOOSYCKMKZOJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037568 | |
Record name | Metolachlor OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152019-73-3 | |
Record name | Metolachlor oxanilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152019-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metolachlor OA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152019733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metolachlor OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-ethyl-6-methyl-phenyl)-N-(2-methoxy-1-methyl-ethyl)-oxalamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOLACHLOR OA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V09UDI0MFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that the herbicide metolachlor is preferentially retained in vegetative filter strips compared to its metabolites metolachlor OA and metolachlor ESA. [] This preferential retention could be due to the differences in sorption properties between metolachlor and its metabolites, leading to higher concentrations of the metabolites in surface runoff.
A: Studies have consistently shown that this compound is more frequently detected and often found at higher concentrations than its parent compound, metolachlor, in both groundwater and streams. [, ] For instance, in a study conducted in southern Georgia, this compound was detected in 33% of groundwater samples, while metolachlor was only found in 7% of the samples. [] Similarly, in stream samples from the same study, this compound was present in 61% of samples, whereas metolachlor was not detected at all. []
A: The detection of this compound, along with other herbicide degradation products, in both treated and untreated water samples from water treatment plants raises concerns about potential public health impacts. [] Although the concentrations of these compounds are generally lower in treated water, their presence highlights the need for comprehensive monitoring and effective treatment strategies to ensure the safety of drinking water.
A: Research indicates that this compound and metolachlor ESA can persist in agricultural soils for several years after metolachlor application. [] This persistence allows them to leach into groundwater and runoff into surface water, posing a potential threat to aquatic ecosystems and drinking water sources.
A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique for the detection and quantification of this compound in water samples. [, ] This method offers high sensitivity and selectivity, enabling the analysis of trace levels of this compound in complex environmental matrices.
A: Studies have investigated the chronic toxicity of this compound on marbled crayfish, revealing its potential to impair growth, ontogenetic development, and induce oxidative stress in early life stages. [] These findings highlight the potential ecological risks associated with the presence of this compound in aquatic environments.
A: While water quality standards exist for some herbicides, including metolachlor, specific standards for their metabolites, such as this compound, are often lacking. [] This absence of regulatory limits makes it challenging to assess the potential health risks associated with the presence of these metabolites in drinking water.
A: Ongoing research focuses on understanding the degradation pathways and leaching behavior of metolachlor and its metabolites in different soil types. [] This research is crucial for developing effective mitigation strategies, such as optimized application practices and the development of alternative herbicides with less persistent degradation products.
A: Monitoring both parent herbicides and their metabolites provides a more comprehensive understanding of the fate and transport of these chemicals in the environment. [] This approach helps in accurately assessing the overall contamination levels and potential risks associated with herbicide use, as metabolites can exhibit different toxicological profiles and persistence compared to their parent compounds.
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